4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furo[3,2-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furo[3,2-c]pyridine is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a furo[3,2-c]pyridine core substituted with a chloro group and a dioxaborolan moiety. Its molecular formula is C13H15BClNO2S, and it has a molecular weight of 295.59 g/mol .
Preparation Methods
The synthesis of 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furo[3,2-c]pyridine typically involves several steps, including the formation of the furo[3,2-c]pyridine core and subsequent functionalization. One common method involves the borylation of the furo[3,2-c]pyridine core using a palladium catalyst to introduce the dioxaborolan moiety . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific solvents and catalysts .
Chemical Reactions Analysis
4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furo[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reactants and conditions employed .
Scientific Research Applications
4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furo[3,2-c]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furo[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. The dioxaborolan moiety can form stable complexes with various biomolecules, influencing their activity and function . This interaction can modulate biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furo[3,2-c]pyridine can be compared with similar compounds such as:
- 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Methoxypyridine-5-boronic acid pinacol ester
These compounds share similar structural features but differ in their specific substituents and functional groups, which can influence their reactivity and applications. The unique combination of the furo[3,2-c]pyridine core with the chloro and dioxaborolan groups makes this compound particularly versatile and valuable in research and industry .
Properties
Molecular Formula |
C13H15BClNO3 |
---|---|
Molecular Weight |
279.53 g/mol |
IUPAC Name |
4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furo[3,2-c]pyridine |
InChI |
InChI=1S/C13H15BClNO3/c1-12(2)13(3,4)19-14(18-12)10-7-8-9(17-10)5-6-16-11(8)15/h5-7H,1-4H3 |
InChI Key |
PMAANDNACUXOAF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(O2)C=CN=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.